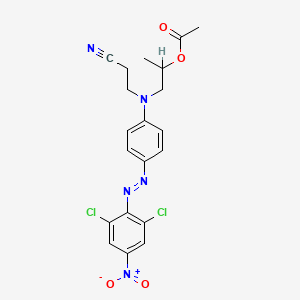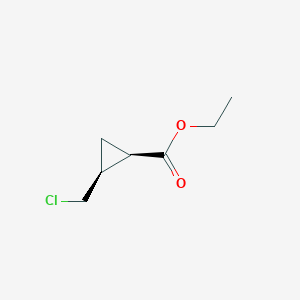
Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate is a chemical compound with a unique structure featuring a cyclopropane ring substituted with a chloromethyl group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation can produce cyclopropane carboxylic acids.
科学研究应用
Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
作用机制
The mechanism of action of Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The cyclopropane ring’s strain can also influence the compound’s reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
- Ethyl (1R,2S)-2-(bromomethyl)cyclopropane-1-carboxylate
- Ethyl (1R,2S)-2-(iodomethyl)cyclopropane-1-carboxylate
- Ethyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
79357-18-9 |
|---|---|
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC 名称 |
ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI 键 |
QPFUAIMNAMULRW-PHDIDXHHSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@@H]1CCl |
规范 SMILES |
CCOC(=O)C1CC1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


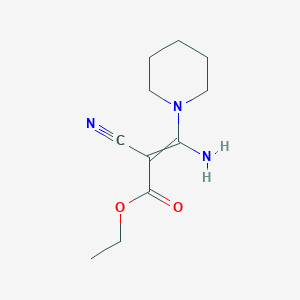
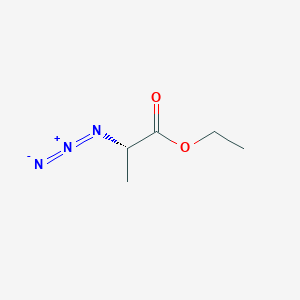
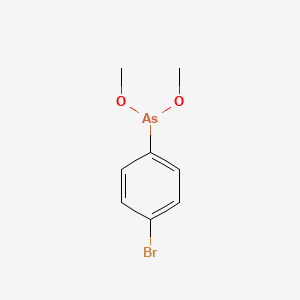

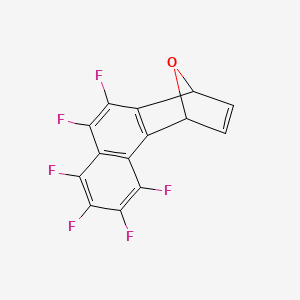
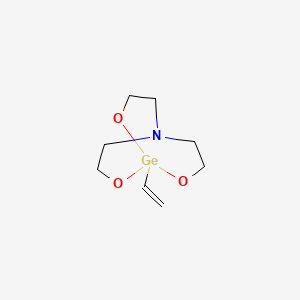

![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
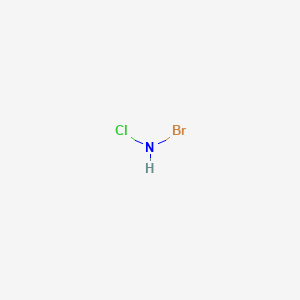
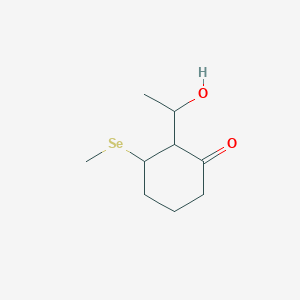
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
